
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline, also known as BPQT, is a heterocyclic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. BPQT has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline inhibits DPP-IV by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving incretin hormones, which are involved in the regulation of glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which in turn leads to improved glucose homeostasis. 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis.
Biochemical and Physiological Effects
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to improve glucose homeostasis in animal models of type 2 diabetes. It has also been shown to induce apoptosis in cancer cells in vitro. However, further studies are needed to determine the potential biochemical and physiological effects of 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline in humans.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit DPP-IV and induce apoptosis in cancer cells. However, 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline research. One direction is to study the potential of 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline as a treatment for type 2 diabetes. Another direction is to study the potential of 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline as an anticancer agent. Additionally, further studies are needed to determine the potential toxicity of 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline and to optimize its synthesis and formulation for use in scientific research.
Synthesemethoden
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline can be synthesized using various methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of 2-aminobenzophenone with pyrrolidine-1-carboxylic acid and acetic anhydride in the presence of a catalyst. The multistep synthesis method involves the reaction of 2-aminobenzophenone with pyrrolidine-1-carboxylic acid to form an intermediate, which is then reacted with acetic anhydride in the presence of a catalyst to form 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has potential applications in drug discovery and development. It has been studied for its ability to inhibit the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV has been shown to improve glucose homeostasis and may be a potential target for the treatment of type 2 diabetes. 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-20-11-12-21(23(16-20)31-2)26-24(28)19-10-13-22-18(15-19)9-6-14-27(22)25(29)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEFYESFDWAKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)

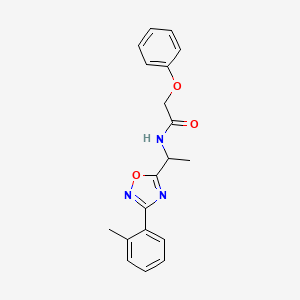
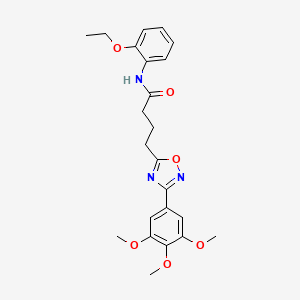

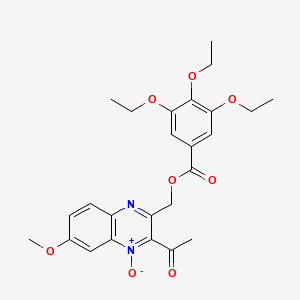



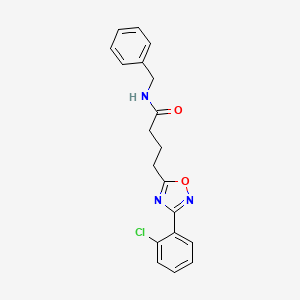
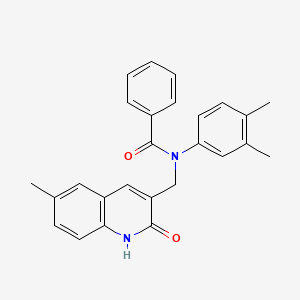

![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)
